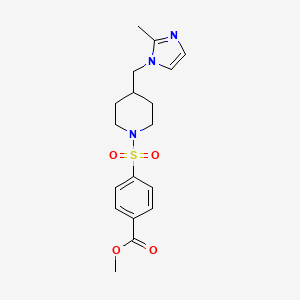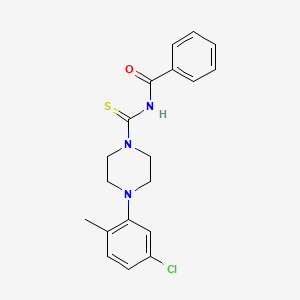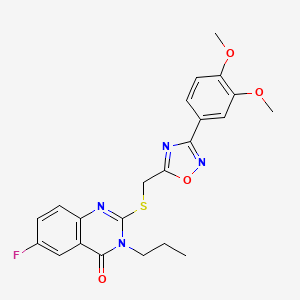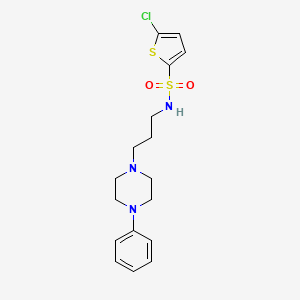![molecular formula C9H8N2OS B2600575 2-[(1,3-噻唑-5-基)甲氧基]吡啶 CAS No. 2198439-55-1](/img/structure/B2600575.png)
2-[(1,3-噻唑-5-基)甲氧基]吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1,3-Thiazol-5-yl)methoxy]pyridine is a useful research compound. Its molecular formula is C9H8N2OS and its molecular weight is 192.24. The purity is usually 95%.
BenchChem offers high-quality 2-[(1,3-Thiazol-5-yl)methoxy]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(1,3-Thiazol-5-yl)methoxy]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
腐蚀抑制
基于噻唑的吡啶衍生物,包括2-[(1,3-噻唑-5-基)甲氧基]吡啶,已对其作为酸性条件下低碳钢的缓蚀剂的潜力进行了研究。这些化合物作为缓蚀剂的有效性归因于它们在钢表面形成保护膜的能力,从而降低了腐蚀速率。采用重量分析、动电位极化和电化学阻抗技术的研究表明,这些缓蚀剂通过阳极和阴极机制起作用,特别强调阳极抑制。噻唑和吡啶部分的存在对于金属表面的吸附和保护作用至关重要(Chaitra、Mohana 和 Tandon,2016)。
配位化学和配体设计
噻唑和吡啶环的组合已在双齿配体用于金属配合物的设计中得到探索。这些配体已在合成新型钌配合物中显示出效用,展示了噻唑-吡啶衍生物在配位化学中的多功能性。此类配体可以模拟更传统的配体(如 1,4-二氮杂二烯)的性质,为开发在催化和材料科学中具有潜在应用的金属配合物提供途径(Menzel 等人,2010)。
电致发光材料
噻唑和吡啶基化合物已因其电致发光特性而受到研究,特别是在电致变色应用中供体-受体-供体 (D-A-D) 聚合物的背景下。这些材料在电致变色器件中表现出不同的颜色和快速的响应时间,使其成为显示技术和发光二极管的理想候选材料。已证明将噻唑和吡啶单元掺入聚合物中会显着影响这些材料的光吸收特性和变色动力学,突出了噻唑-吡啶衍生物在先进电子和光电子应用中的潜力(Ming 等人,2015)。
荧光分子和传感器
噻唑-吡啶衍生物的结构特征使其能够应用于荧光分子的开发。对噻唑-吡啶核心的修饰可以产生具有高量子产率和可调发射特性的化合物,使其适合用作荧光标记、传感器和在其他光学应用中。通过分子设计控制电子和光物理性质的能力为在生物成像、环境传感和光学器件中的组件中使用这些化合物开辟了可能性(Sun 等人,2009)。
作用机制
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s known that thiazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been found to influence various biochemical pathways, potentially activating or inhibiting enzymes or receptors .
生化分析
Biochemical Properties
2-[(1,3-Thiazol-5-yl)methoxy]pyridine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with cytochrome P450 enzymes, influencing their catalytic activity. Additionally, 2-[(1,3-Thiazol-5-yl)methoxy]pyridine can form complexes with metal ions, which can further modulate its biochemical interactions .
Cellular Effects
The effects of 2-[(1,3-Thiazol-5-yl)methoxy]pyridine on cellular processes are diverse. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases. This compound has been shown to affect gene expression, potentially upregulating or downregulating specific genes involved in cellular metabolism and stress responses. Furthermore, 2-[(1,3-Thiazol-5-yl)methoxy]pyridine can alter cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-[(1,3-Thiazol-5-yl)methoxy]pyridine exerts its effects through various mechanisms. It can bind to the active sites of enzymes, either inhibiting or enhancing their catalytic activity. This compound may also interact with DNA or RNA, influencing gene expression and protein synthesis. Additionally, 2-[(1,3-Thiazol-5-yl)methoxy]pyridine can modulate signal transduction pathways by binding to receptors or other signaling molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(1,3-Thiazol-5-yl)methoxy]pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-[(1,3-Thiazol-5-yl)methoxy]pyridine remains stable under certain conditions but may degrade under others, leading to a decrease in its biological activity. Long-term exposure to this compound can result in adaptive cellular responses, including changes in gene expression and metabolic activity .
属性
IUPAC Name |
5-(pyridin-2-yloxymethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-2-4-11-9(3-1)12-6-8-5-10-7-13-8/h1-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCFLHOIMLMIIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCC2=CN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2600495.png)


![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B2600499.png)







